2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Overview
Description
2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride is a complex organic compound with a molecular formula of C18H25N5O2. This compound is known for its significant pharmacological properties and is often used in medicinal chemistry research. It is characterized by the presence of a morpholine ring, a quinazoline ring, and a piperazine ring, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloroquinazoline with morpholine to form 4-(4-morpholinyl)quinazoline. This intermediate is then reacted with piperazine to yield 2-[4-(4-morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents such as dimethylformamide (DMF) and sodium carbonate (Na2CO3) is common to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor of specific neurotransmitter receptors, thereby affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)quinazoline: Shares the quinazoline and morpholine rings but lacks the piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a piperazine ring but has a pyrimidine ring instead of a quinazoline ring
Uniqueness
2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride is unique due to its combination of morpholine, quinazoline, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds .
Properties
IUPAC Name |
2-[4-(4-morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2.ClH/c24-12-9-21-5-7-23(8-6-21)18-19-16-4-2-1-3-15(16)17(20-18)22-10-13-25-14-11-22;/h1-4,24H,5-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAKXSMPFDGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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